Methyl 3-chloro-4-methylbenzoylformate
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Overview
Description
Methyl 3-chloro-4-methylbenzoylformate is an organic compound belonging to the class of benzoylformates. It is characterized by the presence of a benzene ring substituted with a chlorine atom and a methyl group, along with a formate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-chloro-4-methylbenzoic acid as the starting material.
Esterification Reaction: The carboxylic acid group of 3-chloro-4-methylbenzoic acid is converted to its methyl ester form through esterification using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is performed using continuous flow reactors to enhance efficiency and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: 3-chloro-4-methylbenzoic acid and 3-chloro-4-methylbenzaldehyde.
Reduction Products: 3-chloro-4-methylbenzyl alcohol and 3-chloro-4-methylbenzylamine.
Substitution Products: 3-hydroxy-4-methylbenzoylformate and 3-aminomethyl-4-methylbenzoylformate.
Scientific Research Applications
Methyl 3-chloro-4-methylbenzoylformate finds applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-chloro-4-methylbenzoylformate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-chlorobenzoate: Similar structure but lacks the methyl group at the 4-position.
Methyl 4-methylbenzoate: Similar structure but lacks the chlorine atom at the 3-position.
Methyl 3,4-dichlorobenzoate: Contains two chlorine atoms instead of one.
Uniqueness: Methyl 3-chloro-4-methylbenzoylformate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. The presence of both a chlorine atom and a methyl group at specific positions provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(3-chloro-4-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6-3-4-7(5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTZRBSEEYPZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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